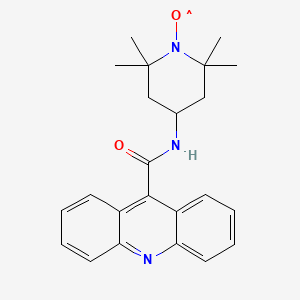![molecular formula C19H19N3O2S B15280866 N-{[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}propanamide](/img/structure/B15280866.png)
N-{[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea is a synthetic organic compound belonging to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with an ethylphenyl group and a propionylthiourea moiety. Benzoxazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution with Ethylphenyl Group: The ethylphenyl group can be introduced via Friedel-Crafts alkylation using ethylbenzene and a suitable catalyst such as aluminum chloride.
Introduction of Propionylthiourea Moiety: The final step involves the reaction of the benzoxazole derivative with propionyl isothiocyanate to form the desired thiourea compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Aplicaciones Científicas De Investigación
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea can be compared with other benzoxazole derivatives, such as:
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide: This compound has a nitrobenzamide group instead of the propionylthiourea moiety, leading to different chemical and biological properties.
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide: This compound lacks the thiourea group, which may affect its reactivity and biological activity.
The uniqueness of N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea lies in its specific substitution pattern and the presence of the propionylthiourea moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H19N3O2S |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-[[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]carbamothioyl]propanamide |
InChI |
InChI=1S/C19H19N3O2S/c1-3-12-5-7-13(8-6-12)18-21-15-10-9-14(11-16(15)24-18)20-19(25)22-17(23)4-2/h5-11H,3-4H2,1-2H3,(H2,20,22,23,25) |
Clave InChI |
MFNITOKODSKTLK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=S)NC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B15280787.png)
![(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B15280790.png)

![3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B15280804.png)


![tert-Butyl 2-methyl-4-oxo-3,4,5,7-tetrahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15280817.png)
![3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280825.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15280833.png)
![6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280854.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280881.png)

